molecular formula C18H24N2 B13438951 Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl- CAS No. 151385-78-3

Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl-

Katalognummer: B13438951
CAS-Nummer: 151385-78-3
Molekulargewicht: 268.4 g/mol
InChI-Schlüssel: QYMKLPYJMOMVNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine is an organic compound with the molecular formula C18H24N2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl group and a methylpentan-2-yl group attached to a benzene-1,2-diamine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine typically involves the reaction of 4-methylpentan-2-amine with phenylbenzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine include quinones, amine derivatives, and substituted benzene compounds. These products have various applications in different fields, including pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine include:

Uniqueness

N1-(4-Methylpentan-2-yl)-N2-phenylbenzene-1,2-diamine is unique due to its specific structural features and the presence of both phenyl and methylpentan-2-yl groups. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

151385-78-3

Molekularformel

C18H24N2

Molekulargewicht

268.4 g/mol

IUPAC-Name

2-N-(4-methylpentan-2-yl)-1-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C18H24N2/c1-14(2)13-15(3)19-17-11-7-8-12-18(17)20-16-9-5-4-6-10-16/h4-12,14-15,19-20H,13H2,1-3H3

InChI-Schlüssel

QYMKLPYJMOMVNV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)NC1=CC=CC=C1NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.